BENGHE Foundational & Exploratory

Check Availability & Pricing

In-Depth Technical Guide to the
Pharmacokinetics of Niraparib and its M1
Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Niraparib metabolite M1

Cat. No.: B1139364

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of niraparib,
a potent poly(ADP-ribose) polymerase (PARP) inhibitor, and its major inactive metabolite, M1.
The information is compiled from various studies to support further research and development
in oncology.

Introduction

Niraparib is an orally administered PARP inhibitor that has demonstrated significant efficacy in
the treatment of various cancers, particularly ovarian, fallopian tube, and primary peritoneal
cancer.[1][2] A thorough understanding of its absorption, distribution, metabolism, and excretion
(ADME) properties, along with those of its primary metabolite, is crucial for optimizing its
therapeutic use and managing potential drug-drug interactions.

Pharmacokinetic Profile

The pharmacokinetic profiles of niraparib and its M1 metabolite have been characterized
through clinical studies involving the administration of both non-radiolabeled and 14C-labeled
niraparib.
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The following tables summarize the key pharmacokinetic parameters for niraparib and its M1
metabolite.

Table 1: Pharmacokinetic Parameters of Niraparib
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Parameter Value Reference
Absorption

Absolute Bioavailability (F) ~73% [1][2][3]14]
Time to Peak Plasma -3 hours (I21E]

Concentration (Tmax)

Effect of Food

No significant effect on

exposure

[1]3]

Distribution

Apparent Volume of
Distribution (Vd/F)

1,220 (+1,114) L; 1,074 Lin

cancer patients

[1]

Plasma Protein Binding

~83%

[1](2]

Metabolism

Primary Metabolic Pathway

Carboxylesterase (CE)-
mediated hydrolysis to M1

[LI(3]E516]17]i8]

Minor Metabolic Pathway

Cytochrome P450 (CYP)
enzymes (CYP1A2) play a

negligible role

(410718l

Elimination

Mean Half-life (t1/2)

~36 hours

[1]2]

Routes of Elimination

Renal and hepatobiliary

[11(3]15]

Recovery in Urine (21 days)

47.5% (range: 33.4% to
60.2%)

[1I(31[5]

Recovery in Feces (21 days)

38.8% (range: 28.3% to
47.0%)

[11(3]15]

Unchanged Niraparib in Urine
(6 days)

11% of administered dose

[1]2]

Unchanged Niraparib in Feces
(6 days)

19% of administered dose

[1](2]
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Table 2: Pharmacokinetic Parameters of M1 Metabolite

Parameter Value Reference
Formation

Peak Plasma Concentration ~8-10 hours after niraparib ]

(Tmax) administration

Elimination

Mean Terminal Half-life (t1/2) ~78.4 hours [9]
Exposure

Plasma Exposure Ratio

, , ~1.3-2.2 fold [9]
(M21:Niraparib)

Excretion

) ) 20.0% of the administered
M1 in Urine _ _ [°]
niraparib dose

) 2.4% of the administered
M1 in Feces ] ] [9]
niraparib dose

Experimental Protocols

The characterization of niraparib and M1 pharmacokinetics has relied on a combination of
advanced analytical techniques.

Human Mass Balance Study

o Objective: To determine the absorption, metabolism, and excretion of niraparib.
o Methodology:

o Asingle oral dose of 300 mg 14C-labeled niraparib (100 pCi) was administered to patients
with advanced cancer.[10]
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o Total radioactivity in whole blood, plasma, urine, and feces was measured over 504 hours
using liquid scintillation counting (LSC).[10]

o Metabolite profiling in plasma, urine, and feces was performed using liquid
chromatography-tandem mass spectrometry (LC-MS/MS) coupled with off-line LSC.[10]

Absolute Bioavailability Study

o Objective: To determine the absolute oral bioavailability of niraparib.

o Methodology:

o

Six patients received a single oral therapeutic dose of 300 mg niraparib.[11]

o This was followed by a 15-minute intravenous infusion of 100 pug 14C-niraparib (~100 nCi).
[11]

o Plasma concentrations of unlabeled niraparib were measured using a validated LC-
MS/MS method.[11]

o Total 14C-radioactivity and 14C-niraparib plasma levels were measured by accelerator
mass spectrometry (AMS) and a validated high-performance liquid chromatography
(HPLC) assay with AMS detection.[11]

Quantification of Niraparib and M1 in Plasma and Urine

o Objective: To develop and validate a bioanalytical assay for the quantification of niraparib
and its M1 metabolite.

o Methodology:
o Sample Pre-treatment:

» Plasma: Protein precipitation using a mixture of acetonitrile and methanol (50:50, v/v).
[12][13]

» Urine: Dilution with a mixture of acetonitrile and methanol (50:50, v/v).[12][13]
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o Chromatographic Separation:
» The final extracts were injected onto a SunFire C18 column.[12][13]

» Gradient elution was performed using 20mM ammonium acetate as mobile phase A and
a mixture of formic acid, acetonitrile, and methanol (0.1:50:50, v/v/v) as mobile phase B.
[12][13]

o Detection:

= An API5500 tandem mass spectrometer operating in the positive electrospray ionization
mode was used.[12][13]

» Quantification was achieved using multiple reaction monitoring (MRM).[12][13]
o Validation: The assay was validated according to FDA and EMA guidelines.[12][13]

Visualizations

The following diagrams illustrate key pathways and workflows related to niraparib's
pharmacokinetics and mechanism of action.
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Caption: Overview of Niraparib's Pharmacokinetic Pathway.
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Caption: Niraparib's Mechanism of Action via PARP Inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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